Cas no 87791-58-0 (Benzyl 4-oxoazetidine-2-carboxylate)

Benzyl 4-oxoazetidine-2-carboxylate is a versatile heterocyclic building block widely used in organic synthesis and pharmaceutical research. Its structure features a reactive β-lactam (azetidinone) core, which is valuable for constructing biologically active compounds, including antibiotics and enzyme inhibitors. The benzyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly useful in the synthesis of constrained peptides and peptidomimetics due to its rigid four-membered ring. Its high purity and stability under controlled conditions make it a reliable intermediate for medicinal chemistry applications. The product is typically handled under inert conditions to preserve its reactivity.
Benzyl 4-oxoazetidine-2-carboxylate structure
87791-58-0 structure
Product Name:Benzyl 4-oxoazetidine-2-carboxylate
CAS No:87791-58-0
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD00661973
CID:720291
PubChem ID:2808534
Update Time:2025-06-15

Benzyl 4-oxoazetidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 4-oxoazetidine-2-carboxylate
    • 2-Azetidinecarboxylic acid, 4-oxo -, phenylmethyl ester
    • 4-(Benzyloxycarbonyl)-2-azetidinone
    • Benzyl 4-Oxo-2-azetidinecarboxylate
    • 2-azetidinecarboxylic acid, 4-oxo-, phenylmethyl ester
    • AK117084
    • 4-Benzyloxycarbonyl-2-azetidinone
    • BENZYL4-OXO-2-AZETIDINECARBOXYLATE
    • Maybridge3_001414
    • Oprea1_260819
    • WGLLBHSIXLWVFU-UHFFFAOYSA-N
    • HMS1435A06
    • 4-benzyloxycarbonyl azetidin-2-one
    • 3976AC
    • FCH1679489
    • MB01372
    • Phenylmethyl 4-oxo-2-azetidinecarboxylate (ACI)
    • SCHEMBL4695211
    • AC-9161
    • Benzyl (S)-4-oxo-2-azetidinecarboxylate
    • (S)-4-Cbz-azetidin-2-one
    • 2-Azetidinecarboxylic acid, 4-oxo-, phenylmethyl ester, (R)-
    • DS-4811
    • 2-Cbz-4-oxoazetidine
    • SB22125
    • IDI1_012801
    • CS-0149861
    • A13062
    • SR-01000635657-1
    • MFCD00661973
    • MFCD00798164
    • Benzyl (S)-(?)-4-oxo-2-azetidinecarboxylate
    • 87791-58-0
    • DB-050568
    • 4-oxo-azetidine-2-carboxylic acid benzyl ester
    • DTXSID40384578
    • AKOS015855328
    • CCG-45920
    • SY096980
    • SY238691
    • Benzyl4-oxoazetidine-2-carboxylate
    • MDL: MFCD00661973
    • Inchi: 1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
    • InChI Key: WGLLBHSIXLWVFU-UHFFFAOYSA-N
    • SMILES: O=C(C1CC(=O)N1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 205.074
  • Monoisotopic Mass: 205.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.268
  • Boiling Point: 404.7°C at 760 mmHg
  • Flash Point: 198.5°C
  • Refractive Index: 1.565
  • PSA: 55.40000
  • LogP: 0.94710

Benzyl 4-oxoazetidine-2-carboxylate Security Information

Benzyl 4-oxoazetidine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
66310-1/G
BENZYL 4-OXO-2-AZETIDINECARBOXYLATE
87791-58-0 97%
1g
$150 2023-09-16
AstaTech
66310-5/G
BENZYL 4-OXO-2-AZETIDINECARBOXYLATE
87791-58-0 97%
5g
$654 2023-09-16
AstaTech
66310-25/G
BENZYL 4-OXO-2-AZETIDINECARBOXYLATE
87791-58-0 97%
25/G
$1838 2022-06-01
Alichem
A019140736-1g
Benzyl 4-oxoazetidine-2-carboxylate
87791-58-0 97%
1g
$151.50 2023-08-31
Alichem
A019140736-5g
Benzyl 4-oxoazetidine-2-carboxylate
87791-58-0 97%
5g
$556.50 2023-08-31
Alichem
A019140736-25g
Benzyl 4-oxoazetidine-2-carboxylate
87791-58-0 97%
25g
$1856.38 2023-08-31
Fluorochem
040553-250mg
Benzyl 4-Oxo-2-azetidinecarboxylate
87791-58-0 97%
250mg
£56.00 2022-02-28
Fluorochem
040553-1g
Benzyl 4-Oxo-2-azetidinecarboxylate
87791-58-0 97%
1g
£140.00 2022-02-28
Fluorochem
040553-5g
Benzyl 4-Oxo-2-azetidinecarboxylate
87791-58-0 97%
5g
£591.00 2022-02-28
Fluorochem
040553-25g
Benzyl 4-Oxo-2-azetidinecarboxylate
87791-58-0 97%
25g
£2068.00 2022-02-28

Benzyl 4-oxoazetidine-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine ,  tert-Butylmagnesium chloride
Reference
A stereocontrolled synthesis of (+)-thienamycin
Salzmann, Thomas N.; Ratcliffe, R. W.; Christensen, B. G.; Bouffard, F. A., Journal of the American Chemical Society, 1980, 102(19), 6161-3

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Reagents: tert-Butylmagnesium chloride Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water
Reference
Ternary Nylon-3 Copolymers as Host-Defense Peptide Mimics: Beyond Hydrophobic and Cationic Subunits
Chakraborty, Saswata; Liu, Runhui; Hayouka, Zvi; Chen, Xinyu; Ehrhardt, Jeffrey; et al, Journal of the American Chemical Society, 2014, 136(41), 14530-14535

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Reagents: Bromo(1,1-dimethylethyl)magnesium Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water
Reference
Site-selective enzymatic C-H amidation for synthesis of diverse lactams
Cho, Inha ; Jia, Zhi-Jun ; Arnold, Frances H., Science (Washington, 2019, 364(6440), 575-578

Production Method 4

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Reagents: Bromo(1,1-dimethylethyl)magnesium Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water
Reference
Genetically tunable enzymatic C-H amidation for lactam synthesis
Cho, Inha; Jia, Zhi-Jun; Arnold, Frances H., ChemRxiv, 2019, 1, 1-11

Production Method 5

Reaction Conditions
Reference
Preparation of an optically active β-lactam α-amino aldehyde
Labia, Roger; Morin, Christophe, Chemistry Letters, 1984, (6), 1007-8

Benzyl 4-oxoazetidine-2-carboxylate Raw materials

Benzyl 4-oxoazetidine-2-carboxylate Preparation Products

Benzyl 4-oxoazetidine-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87791-58-0)Benzyl 4-oxoazetidine-2-carboxylate
Order Number:A13062
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):202.0
Email:sales@amadischem.com

Additional information on Benzyl 4-oxoazetidine-2-carboxylate

Benzyl 4-oxoazetidine-2-carboxylate (CAS No. 87791-58-0): An Overview and Recent Developments

Benzyl 4-oxoazetidine-2-carboxylate (CAS No. 87791-58-0) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and development. The molecule consists of a benzyl group attached to a 4-oxoazetidine-2-carboxylate moiety, which imparts specific chemical and biological properties that make it a valuable target for various research endeavors.

The benzyl 4-oxoazetidine-2-carboxylate structure is notable for its azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom. This ring system is known for its high reactivity and ability to form stable derivatives, making it an attractive scaffold for the synthesis of bioactive molecules. The presence of the benzyl group enhances the compound's solubility and stability, while the carboxylate functionality provides additional sites for chemical modification and conjugation.

Recent studies have highlighted the potential of benzyl 4-oxoazetidine-2-carboxylate in various therapeutic areas. One notable application is in the development of novel antibiotics. The azetidine ring system has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising lead for the design of new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzyl 4-oxoazetidine-2-carboxylate exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

In addition to its antibacterial properties, benzyl 4-oxoazetidine-2-carboxylate has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that certain derivatives of this compound could effectively cross the blood-brain barrier and exert neuroprotective effects. These findings suggest that benzyl 4-oxoazetidine-2-carboxylate and its analogs may be useful in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of benzyl 4-oxoazetidine-2-carboxylate further enhances its utility in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common method involves the reaction of benzyl bromide with 4-hydroxyazetidin-2-one followed by carboxylation. This approach allows for the facile introduction of functional groups at different positions on the azetidine ring, enabling the synthesis of a wide range of structurally diverse compounds.

The pharmacokinetic properties of benzyl 4-oxoazetidine-2-carboxylate have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical evaluation. Moreover, preliminary studies have shown that benzyl 4-oxoazetidine-2-carboxylate can be effectively formulated into various dosage forms, including tablets, capsules, and injectable solutions.

In conclusion, benzyl 4-oxoazetidine-2-carboxylate (CAS No. 87791-58-0) is a versatile compound with significant potential in multiple therapeutic areas. Its unique structural features and favorable pharmacological properties make it an important target for ongoing research in medicinal chemistry and drug development. As new derivatives continue to be synthesized and evaluated, it is likely that benzyl 4-oxoazetidine-2-carboxylate will play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87791-58-0)Benzyl 4-oxoazetidine-2-carboxylate
A13062
Purity:99%
Quantity:5g
Price ($):202.0
Email